molecular formula C3H8O3 B8370125 Ethoxymethanediol

Ethoxymethanediol

Cat. No. B8370125
M. Wt: 92.09 g/mol
InChI Key: FGCLOJOLJQDQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04353904

Procedure details

90 g (0.6 mole) of salicylic acid hydrazide and 355.2 g (2.4 moles) of orthoformic acid ethyl ester are refluxed for 22 hours. Excess of the ester is distilled off and the solid residue is recrystallized from ethanol. 62.9 g of colorless crystals (64.7% of theory) are obtained; melting point 112°-113° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
355.2 g
Type
reactant
Reaction Step One
Yield
64.7%

Identifiers

REACTION_CXSMILES
[C:1]([NH:10][NH2:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[CH2:12](OC(O)O)C>>[O:9]1[CH:12]=[N:11][N:10]=[C:1]1[C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4]

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)NN
Name
Quantity
355.2 g
Type
reactant
Smiles
C(C)OC(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Excess of the ester is distilled off
CUSTOM
Type
CUSTOM
Details
the solid residue is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
O1C(=NN=C1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 62.9 g
YIELD: PERCENTYIELD 64.7%
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.